molecular formula C16H17ClN2O3S B5094650 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-ethylacetamide

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-ethylacetamide

Cat. No.: B5094650
M. Wt: 352.8 g/mol
InChI Key: NCOPRFHQZHLUSM-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-ethylacetamide is an organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a chloroaniline moiety, and an ethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-ethylacetamide typically involves the reaction of 3-chloroaniline with benzenesulfonyl chloride to form an intermediate, which is then reacted with N-ethylacetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-ethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid .

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-ethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-ethylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloroaniline moiety may also contribute to its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-ethylacetamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-2-18-16(20)12-19(14-8-6-7-13(17)11-14)23(21,22)15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOPRFHQZHLUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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